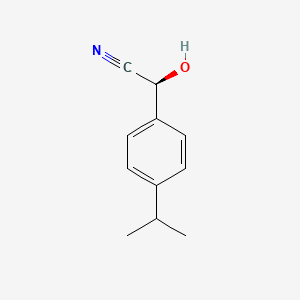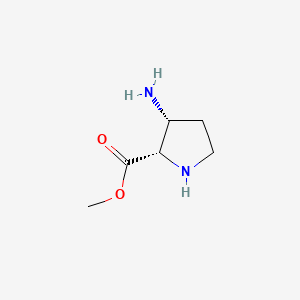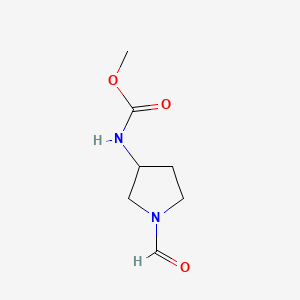
N-Methyl-4-(Piperidin-4-Yl)Benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-4-(Piperidin-4-Yl)Benzamide” is a compound with the molecular weight of 254.76 . It is a solid substance that should be stored at 2-8°C .
Synthesis Analysis
Piperidine derivatives, including “this compound”, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H18N2O.ClH/c1-14-13 (16)12-4-2-10 (3-5-12)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3, (H,14,16);1H . Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel benzamides and their metal complexes have been synthesized, exhibiting significant antibacterial activity against a range of bacterial strains. These compounds show potential for developing new antibacterial agents (Khatiwora et al., 2013).
Bioactivity Studies
- The antibacterial activity of metal complexes derived from benzamides, including compounds structurally related to N-Methyl-4-(Piperidin-4-Yl)Benzamide, indicates their potential as leads for new antibacterial drugs (Khatiwora et al., 2013).
Capillary Electrophoresis Applications
- A study on nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances, including this compound derivatives, demonstrated the method's effectiveness for quality control in pharmaceuticals (Ye et al., 2012).
Analgesia and Opioid Receptor Agonism
- N,N-Diethyl derivatives of this compound have been identified as novel δ-opioid agonists with promising analgesic and antidepressive effects, representing potential drugs for chronic pain treatment (Nozaki et al., 2012).
Antineoplastic Properties
- Flumatinib, a tyrosine kinase inhibitor with a related structure, has undergone metabolic studies in chronic myelogenous leukemia patients, highlighting the importance of understanding the metabolism of such compounds for effective cancer treatment (Gong et al., 2010).
Serotonin Receptor Agonism
- Benzamide derivatives have been synthesized as potent serotonin 4 receptor agonists, showing potential for gastrointestinal motility improvement. This research opens avenues for developing new treatments for gastrointestinal disorders (Sonda et al., 2003).
Optical Limiting Materials
- Computational and experimental studies on derivatives, including a focus on this compound, have explored their potential as optical limiting materials, indicating their suitability for applications in laser protection and optical modulation (Prathebha et al., 2022).
Wirkmechanismus
While the specific mechanism of action for “N-Methyl-4-(Piperidin-4-Yl)Benzamide” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-4-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-10(3-5-12)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWPUNPTDQWBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654115 |
Source


|
| Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161610-09-9 |
Source


|
| Record name | N-Methyl-4-(piperidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[4.2.0]oct-4-en-8-one,7-methyl-(9CI)](/img/no-structure.png)



![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)
